molecular formula C22H16ClF3N4O2S B11426719 4-chloro-N-(6-methyl-3-{[3-(trifluoromethyl)phenyl]amino}quinoxalin-2-yl)benzenesulfonamide

4-chloro-N-(6-methyl-3-{[3-(trifluoromethyl)phenyl]amino}quinoxalin-2-yl)benzenesulfonamide

Cat. No.: B11426719
M. Wt: 492.9 g/mol
InChI Key: XLCFVYKMQUQDPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-CHLORO-N-(6-METHYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}QUINOXALIN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoxaline core, which is a bicyclic structure composed of a benzene ring fused with a pyrazine ring. The presence of a trifluoromethyl group and a sulfonamide group further enhances its chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-(6-METHYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}QUINOXALIN-2-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps. One common method includes the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a precursor compound in a nonchlorinated organic solvent. The reaction is carried out at temperatures ranging from 20°C to 60°C, ensuring that the reaction temperature does not exceed 70°C . The intermediate product is then further reacted with p-toluenesulfonic acid in a polar solvent at temperatures from 40°C up to the reflux temperature of the solvent used .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining precise reaction conditions and improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-(6-METHYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}QUINOXALIN-2-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonamide groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

4-CHLORO-N-(6-METHYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}QUINOXALIN-2-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-(6-METHYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}QUINOXALIN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards certain targets, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 4-CHLORO-N-(6-METHYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}QUINOXALIN-2-YL)BENZENE-1-SULFONAMIDE
  • 4-CHLORO-N-(6-METHYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}QUINOXALIN-2-YL)BENZENE-1-SULFONAMIDE

Uniqueness

The uniqueness of 4-CHLORO-N-(6-METHYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}QUINOXALIN-2-YL)BENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the sulfonamide group provides additional sites for chemical modification and interaction with biological targets.

Properties

Molecular Formula

C22H16ClF3N4O2S

Molecular Weight

492.9 g/mol

IUPAC Name

4-chloro-N-[6-methyl-3-[3-(trifluoromethyl)anilino]quinoxalin-2-yl]benzenesulfonamide

InChI

InChI=1S/C22H16ClF3N4O2S/c1-13-5-10-18-19(11-13)29-20(27-16-4-2-3-14(12-16)22(24,25)26)21(28-18)30-33(31,32)17-8-6-15(23)7-9-17/h2-12H,1H3,(H,27,29)(H,28,30)

InChI Key

XLCFVYKMQUQDPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C(=N2)NC3=CC=CC(=C3)C(F)(F)F)NS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.